molecular formula C9H4Cl2N4 B4689628 (2,6-Dichlorophenyl)carbonohydrazonoyl dicyanide CAS No. 3780-85-6

(2,6-Dichlorophenyl)carbonohydrazonoyl dicyanide

Cat. No.: B4689628
CAS No.: 3780-85-6
M. Wt: 239.06 g/mol
InChI Key: WEBDTAJDCTXAPX-UHFFFAOYSA-N
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Description

(2,6-Dichlorophenyl)carbonohydrazonoyl dicyanide is a chemical compound with the molecular formula C9H4Cl2N4. It is known for its unique structure, which includes two cyano groups and a hydrazone linkage.

Preparation Methods

The synthesis of (2,6-Dichlorophenyl)carbonohydrazonoyl dicyanide typically involves the reaction of 2,6-dichlorobenzaldehyde with malononitrile in the presence of a hydrazine derivative. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the formation of the hydrazone linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(2,6-Dichlorophenyl)carbonohydrazonoyl dicyanide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include oximes, hydrazines, and substituted nitriles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2,6-Dichlorophenyl)carbonohydrazonoyl dicyanide involves its interaction with cellular components. It is believed to inhibit oxidative phosphorylation in mitochondria, leading to a disruption of ATP synthesis. This action makes it a potent antimicrobial agent, as it can effectively inhibit the growth of bacteria by disrupting their energy production pathways .

Comparison with Similar Compounds

(2,6-Dichlorophenyl)carbonohydrazonoyl dicyanide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)hydrazinylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N4/c10-7-2-1-3-8(11)9(7)15-14-6(4-12)5-13/h1-3,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBDTAJDCTXAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NN=C(C#N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879635
Record name CARBONYLCYANIDE26DICHLOROPHENYLHYDRAZONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3780-85-6
Record name 2-[2-(2,6-Dichlorophenyl)hydrazinylidene]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3780-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CARBONYLCYANIDE26DICHLOROPHENYLHYDRAZONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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